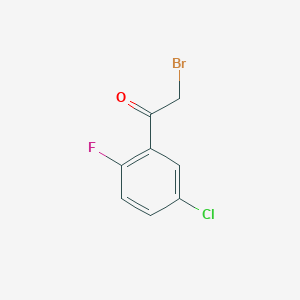

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone” is a chemical compound with the CAS Number: 725743-40-8 . It has a molecular weight of 251.48 . The IUPAC name for this compound is 2-bromo-1-(5-chloro-2-fluorophenyl)ethan-1-one .

Synthesis Analysis

The synthesis of similar compounds involves the use of chloro-2-fluorobenzoic acid as a raw material, which is converted into the desired product by a bromination reaction under the effect of nitric acid and Silver Nitrate .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is stored at refrigerated temperatures .科学的研究の応用

Facile Synthesis of Enantiomerically Pure Compounds

A study demonstrates a facile 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from similar compounds, highlighting the importance of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone-like structures in synthesizing optically pure compounds with high enantiomeric purities. This procedure is characterized by its inexpensiveness, scalability, and ability to produce individual enantiomers with unambiguously determined absolute configurations (Zhang et al., 2014).

Molecular Structure and Analysis

Another study focuses on the optimized molecular structure, vibrational frequencies, and vibrational assignments of a compound structurally similar to this compound, using computational methods. This research is crucial for understanding the molecular characteristics that contribute to the compound's potential as an anti-neoplastic agent through molecular docking studies, suggesting inhibitory activity against specific targets (Mary et al., 2015).

Halogenation of α, β-Unsaturated Carbonyl Compounds

Research into the convenient halogenation of α, β-unsaturated carbonyl compounds using OXONE® and hydrohalic acid demonstrates the utility of halogenated compounds like this compound in synthesizing α-bromo- or α-chloro-α,β-unsaturated carbonyl compounds. These compounds were prepared with moderate to good yields, highlighting a broader application in synthetic organic chemistry (Kim & Park, 2004).

Synthesis of Chalcone Analogues

A synthetic protocol demonstrates the electron-transfer chain reaction between nitropropane anion and α-bromoketones, leading to the formation of α,β-unsaturated ketones via a S(RN)1 mechanism. This method, which can synthesize a wide variety of chalcone analogues, showcases the potential application of this compound derivatives in creating compounds with possible pharmacological activities (Curti, Gellis, & Vanelle, 2007).

Process Development in Pharmacology

A detailed study on the process development of Voriconazole, a novel broad-spectrum triazole antifungal agent, involves the use of compounds structurally similar to this compound. The study focuses on optimizing the relative stereochemistry during synthesis, demonstrating the compound's role in developing pharmacologically active agents (Butters et al., 2001).

将来の方向性

The future directions for “2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone” and similar compounds are promising. For instance, the s-trans preference of the 2′-fluoro-substituted acetophenone derivatives may be utilized in drug design . This opens up new possibilities for the development of novel therapeutic agents.

特性

IUPAC Name |

2-bromo-1-(5-chloro-2-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHKWCFGQAYBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Methylpyrazin-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890437.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2890438.png)

![Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2890439.png)

![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)

![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)

![4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2890455.png)